

Solubility Profile of ((4-Ethynylphenyl)ethynyl)triisopropylsilane: A Technical Guide

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Compound of Interest

Compound Name: ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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This technical guide provides an in-depth overview of the solubility of ((4-Ethynylphenyl)ethynyl)triisopropylsilane in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures. The information is intended to guide solvent selection for various applications, including chemical reactions, purification, and analytical characterization.

Core Compound Information

| | |
|-------------------|--|
| Compound Name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane |
| CAS Number | 175345-90-1[1][2][3] |
| Molecular Formula | C ₁₉ H ₂₆ Si[1] |
| Molecular Weight | 282.50 g/mol [1] |
| Synonyms | 1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, Benzene, 1-ethynyl-4-[2-[tris(1-methylethyl)silyl]ethynyl]-[2] |

Qualitative Solubility Data

The solubility of **((4-Ethynylphenyl)ethynyl)triisopropylsilane** and structurally related compounds has been inferred from various experimental procedures described in the scientific literature. The following table summarizes these findings. The term "soluble" indicates that the compound was successfully dissolved in the specified solvent for a chemical reaction or purification step.

| Solvent | Solubility | Context of Use |
|---------------------------------|------------|---|
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in Sonogashira coupling reactions. |
| Dimethylamine (DMA) | Soluble | Employed as a solvent and base in Sonogashira coupling reactions. |
| Hexane | Soluble | Used as an eluent in column chromatography, suggesting good solubility. |
| Petroleum Ether | Soluble | Utilized as an eluent for column chromatography of a similar compound. |
| Diethylamine | Soluble | Mentioned as a solvent in Sonogashira coupling reactions. |
| Toluene | Soluble | Can be used as a solvent for Sonogashira coupling reactions. |
| Chloroform (CDCl ₃) | Soluble | Commonly used as a solvent for NMR analysis, indicating good solubility. |
| Acetone | Soluble | Used in solvent mixtures for purification. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Found to be a highly efficient solvent for double Sonogashira couplings. ^[4] |

Experimental Protocols

A prevalent method for the synthesis of **((4-Ethynylphenyl)ethynyl)triisopropylsilane** is the Sonogashira cross-coupling reaction. Below is a generalized experimental protocol based on

established procedures.

General Procedure for Sonogashira Coupling

Objective: To synthesize **((4-Ethynylphenyl)ethynyl)triisopropylsilane** via a palladium-copper catalyzed cross-coupling reaction.

Materials:

- 1-Ethynyl-4-iodobenzene
- Triisopropylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Anhydrous solvent (e.g., Tetrahydrofuran, Toluene, or a mixture with an amine)
- Amine base (e.g., Triethylamine, Diisopropylamine)
- Inert gas (Argon or Nitrogen)

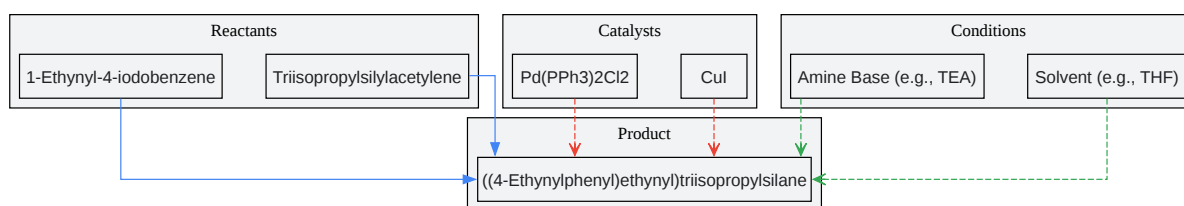
Procedure:

- To a dry reaction flask under an inert atmosphere, add 1-ethynyl-4-iodobenzene (1 equivalent), the palladium catalyst (e.g., 2 mol%), and the copper co-catalyst (e.g., 1 mol%).
- Add the anhydrous solvent and the amine base.
- Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.
- Slowly add triisopropylsilylacetylene (1.1 to 1.5 equivalents) to the reaction mixture.
- The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous solution (e.g., saturated ammonium chloride) and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent.^{[5][6][7]}

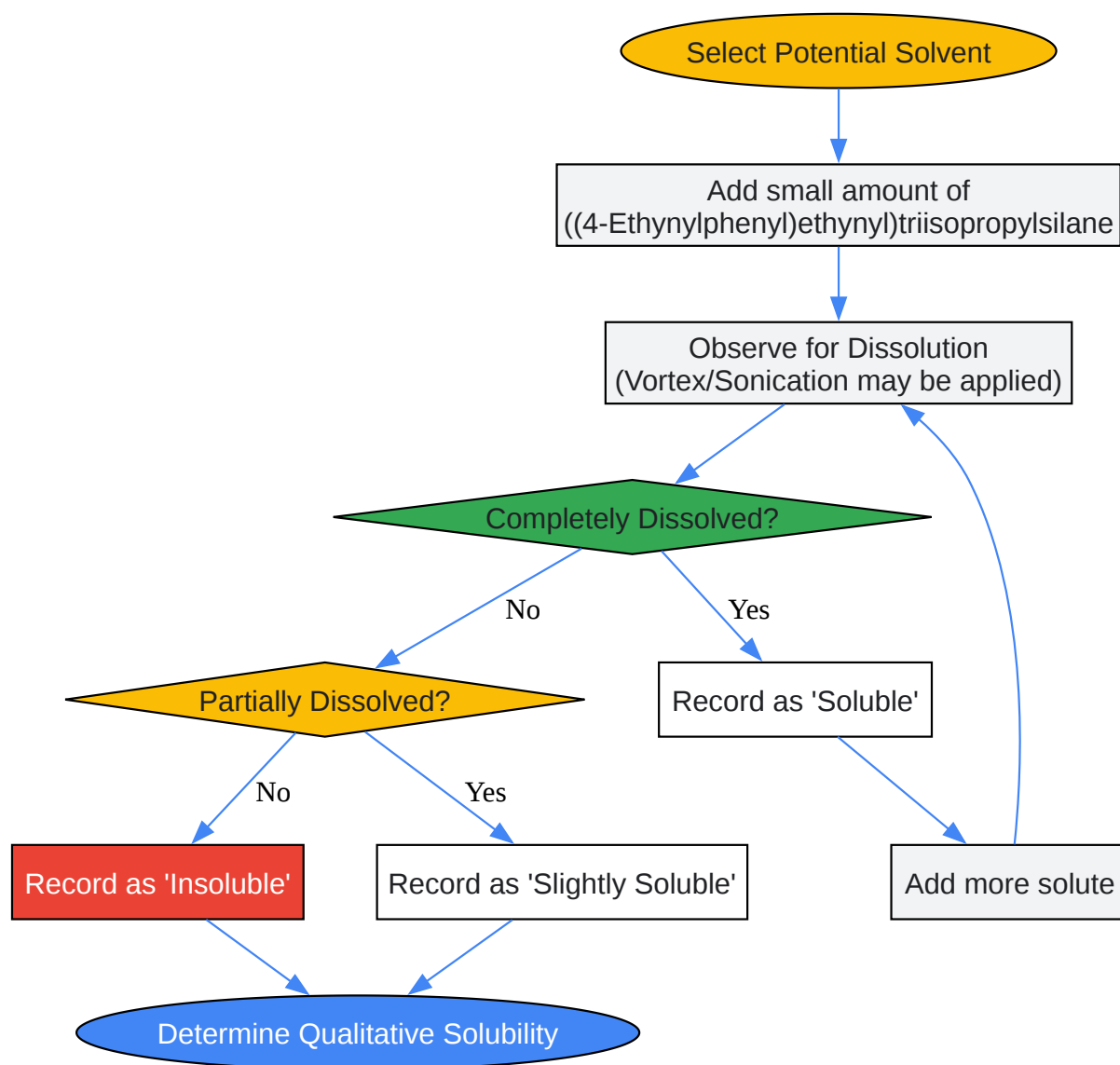
Visualizations

The following diagrams illustrate the synthetic pathway for **((4-Ethynylphenyl)ethynyl)triisopropylsilane** and a general workflow for assessing its solubility.



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Caption: Sonogashira coupling synthesis pathway.



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Caption: General workflow for qualitative solubility testing.

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